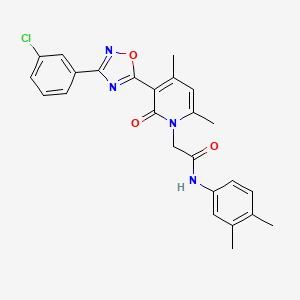![molecular formula C16H13ClN2O B2549994 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1553484-41-5](/img/structure/B2549994.png)
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound has not been directly studied in the provided papers, but its structure is related to the compounds that have been investigated. The isoquinoline derivatives have been of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and the need for careful control of reaction conditions. For example, a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols was developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates, where substituents affected the reaction temperatures, time, and yields . Similarly, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was improved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones revealed that the presence of chloro substituents enables a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H…O hydrogen bonds and various weak, non-classical hydrogen bonds, play a significant role in the stability and properties of the compounds. The molecular structure of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would likely exhibit similar interactions, which could be elucidated through experimental and computational studies.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of the Schiff bases in isoquinolines, for instance, was found to increase with the introduction of α-benzoyl and α-ester groups . The chemical behavior of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would be expected to be influenced by the amino and chloro substituents, potentially affecting its reactivity in synthetic transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure and substituents. The compounds studied in the provided papers exhibit a range of properties, such as the ability to form chiral centers and engage in weak interactions that affect their crystal packing . The protonation behavior of aminomethyl-THIQs was investigated, showing substantial monoprotonation at physiological pH . These findings suggest that "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would also have specific physical and chemical properties that could be characterized through similar analytical techniques, such as pKa measurement and NMR spectroscopy.
科学的研究の応用
Synthesis and Pharmacological Evaluation
- Antidepressant Action : A study by Zára-Kaczián et al. (1986) found that the structural requirement for a marked antidepressant action in tetrahydroisoquinoline derivatives includes the presence of an ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group. This suggests potential antidepressant applications for compounds structurally similar to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one (Zára-Kaczián et al., 1986).
Anti-inflammatory Properties
- Inhibiting Oedema Formation : A study by Torres et al. (1999) demonstrated the anti-inflammatory effects of compounds similar in structure to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one in inhibiting paw oedema in mice. This indicates its potential role in inflammatory responses (Torres et al., 1999).
Molecular Structure Analysis
- Structural Determination via XRD : A study by Mandal and Patel (2018) investigated the molecular structures of chlorophenyl substituted dihydroquinazolinones, similar to the subject compound, using X-ray crystallography. The study offers insights into the molecular interactions and structural features of such compounds (Mandal & Patel, 2018).
Antimalarial Activity
- Potent Antimalarial Activity : Research by Kesten et al. (1987) on quinolinylamino and diethylamino methyl alkylphenols, structurally related to the query compound, demonstrated significant antimalarial activity in mice. This suggests potential applications in antimalarial therapies (Kesten et al., 1987).
Antimicrobial Activity
- Synthesis and Antimicrobial Effectiveness : Zaki et al. (2019) synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which showed promising activities against various bacterial and fungal strains. This suggests the potential antimicrobial applications of structurally similar compounds (Zaki et al., 2019).
将来の方向性
特性
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

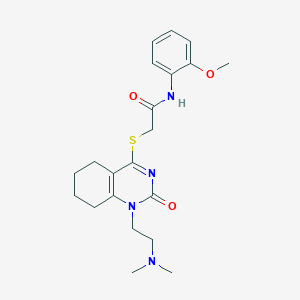
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)


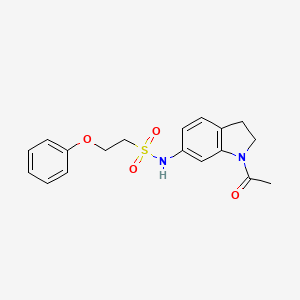
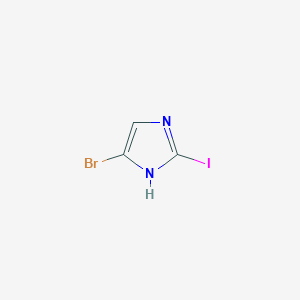
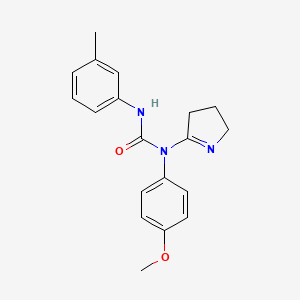
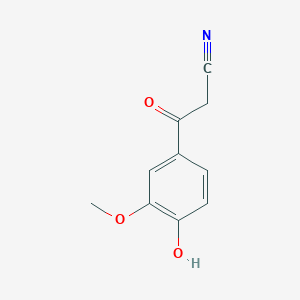
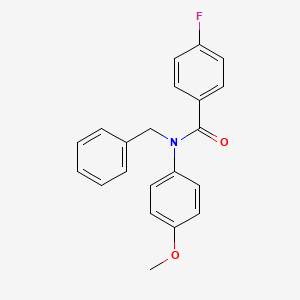


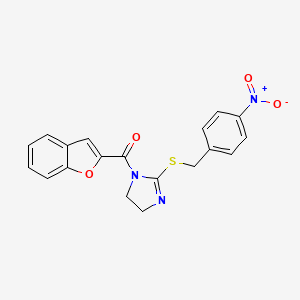
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
